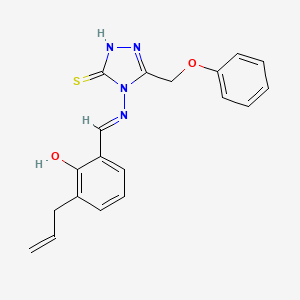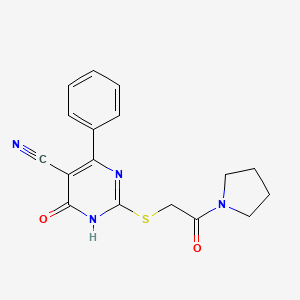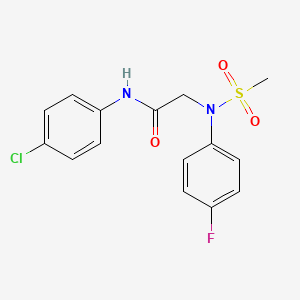
2-ALLYL-6-(((3-MERCAPTO-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ALLYL-6-(((3-MERCAPTO-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL is a complex organic compound that features a triazole ring, a phenol group, and an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ALLYL-6-(((3-MERCAPTO-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Phenoxy Group: This step might involve nucleophilic substitution reactions where a phenol derivative reacts with a suitable leaving group.
Attachment of the Allyl Group: This can be done using allylation reactions, often involving allyl halides and a base.
Final Assembly: The final compound is assembled through condensation reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and allyl groups.
Reduction: Reduction reactions might target the triazole ring or other functional groups.
Substitution: The phenoxy and allyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Materials Science:
Biology
Enzyme Inhibition: Possible use as an inhibitor for specific enzymes.
Drug Development: Potential as a lead compound for developing new pharmaceuticals.
Medicine
Antimicrobial Activity: The compound might exhibit antimicrobial properties.
Cancer Research:
Industry
Polymer Additives: Use as an additive in polymer production to enhance properties.
Coatings: Potential use in developing new types of coatings with specific characteristics.
Mechanism of Action
The mechanism of action would depend on the specific application. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, preventing substrate binding.
Antimicrobial Activity: It might disrupt cell membranes or interfere with essential biochemical pathways in microbes.
Comparison with Similar Compounds
Similar Compounds
- 2-ALLYL-6-(((3-MERCAPTO-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)PHENOL
- 2-ALLYL-6-(((3-MERCAPTO-5-(METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)PHENOL
Uniqueness
- Structural Features : The presence of both the triazole ring and the allyl group makes it unique.
- Reactivity : Its reactivity profile might differ significantly from similar compounds due to the specific arrangement of functional groups.
Properties
IUPAC Name |
4-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-2-7-14-8-6-9-15(18(14)24)12-20-23-17(21-22-19(23)26)13-25-16-10-4-3-5-11-16/h2-6,8-12,24H,1,7,13H2,(H,22,26)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZUTJWOQJYDIK-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NN2C(=NNC2=S)COC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide](/img/structure/B6120777.png)
![N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B6120784.png)

![2-[(4-METHYLPHENOXY)METHYL]-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE](/img/structure/B6120801.png)

![1-(3-furoyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B6120836.png)
![ethyl 2-({2-[benzyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B6120847.png)
![4-chloro-6-{[(2-hydroxy-5-nitrophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B6120853.png)
![3-(2-methoxyphenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B6120866.png)
![N-[3-(benzyloxy)benzyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B6120871.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2,5-dimethylbenzenesulfonohydrazide](/img/structure/B6120875.png)
![1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone](/img/structure/B6120877.png)
![2-[(4-Methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B6120884.png)
![4-(3-ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B6120891.png)
